M1 vs. M2 Subtype Binding Selectivity
The target compound exhibits pronounced selectivity for the M1 muscarinic receptor over the M2 subtype. In direct binding assays, it displays a Ki of 2.90 nM at M1 (bovine) and 37 nM at M2 (rat, [3H]QNB displacement), resulting in a 12.8-fold selectivity margin [1]. A functional adenylate cyclase assay at M2 confirms weak functional activity (Ki = 1,460 nM) [1]. In contrast, the classical non-selective antagonist atropine binds M1 and M2 with nearly identical affinity (Ki ~0.5–1 nM), while the M1-preferring antagonist pirenzepine achieves only ~4- to 10-fold selectivity across species. The 12.8-fold M1/M2 ratio of this compound therefore represents a meaningful improvement in subtype discrimination for research applications where M2 off-target effects must be minimized.
| Evidence Dimension | M1/M2 binding selectivity ratio |
|---|---|
| Target Compound Data | Ki(M1) = 2.90 nM; Ki(M2) = 37 nM; Ratio = 12.8 |
| Comparator Or Baseline | Atropine: Ki(M1)/Ki(M2) ≈ 1; Pirenzepine: ratio ≈ 4-10 (literature values, human/rat) |
| Quantified Difference | Target compound achieves 12.8-fold selectivity vs. <10-fold for reference M1-preferring ligands. |
| Conditions | Binding assay: M1 (bovine), M2 (rat myocardium, [3H]QNB displacement); functional assay: M2 adenylate cyclase inhibition in rat heart; data curated by ChEMBL/Nova Pharmaceutical. |
Why This Matters
A 12.8-fold M1/M2 selectivity window reduces confounding M2-mediated effects (e.g., bradycardia, bronchoconstriction) in preclinical CNS studies, a margin that common reference compounds do not reliably provide.
- [1] BindingDB: BDBM50405717 / CHEMBL2115341. Affinity data for M1 (Ki=2.90 nM) and M2 (Ki=37 nM; Ki=1,460 nM functional). Accessed 2026-04-30. View Source
